1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
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Overview
Description
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxolane moiety
Mechanism of Action
Target of Action
The primary target of 1-(2-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile is Protein Kinase B (PKB, also known as Akt). PKB is an important component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB. It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity. This results in the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component. Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation and subsequent signaling through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . By inhibiting PKB, the compound disrupts this pathway.
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB. Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo. It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
The synthesis of 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile involves multiple steps, typically starting with the preparation of the oxolane and pyridine intermediates. The oxolane moiety can be synthesized through the cyclization of diols, while the pyridine ring is often constructed via condensation reactions. The final step involves the coupling of these intermediates with piperidine-4-carbonitrile under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
Comparison with Similar Compounds
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine ring exhibit different reactivity and applications based on their substituents.
Oxolane derivatives: These compounds are known for their stability and are used in various chemical reactions and industrial applications.
Properties
IUPAC Name |
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-10-12-3-7-19(8-4-12)16(20)14-2-1-6-18-15(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSVPXLTMLZBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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